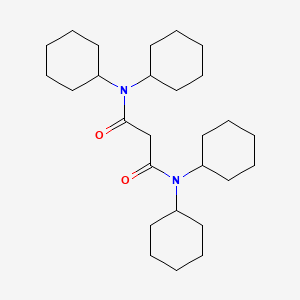

N,N,N',N'-Tetracyclohexylmalonamide

Description

N,N,N',N'-Tetracyclohexylmalonamide (TCHMA) is a malonamide derivative characterized by a central malonic acid backbone with four cyclohexyl groups attached to the nitrogen atoms of the two amide functionalities.

Properties

CAS No. |

77043-38-0 |

|---|---|

Molecular Formula |

C27H46N2O2 |

Molecular Weight |

430.7 g/mol |

IUPAC Name |

N,N,N',N'-tetracyclohexylpropanediamide |

InChI |

InChI=1S/C27H46N2O2/c30-26(28(22-13-5-1-6-14-22)23-15-7-2-8-16-23)21-27(31)29(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h22-25H,1-21H2 |

InChI Key |

PJKDELIECIGUFY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)CC(=O)N(C3CCCCC3)C4CCCCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetracyclohexylmalonamide typically involves the reaction of malonyl chloride with cyclohexylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of N,N,N’,N’-Tetracyclohexylmalonamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-Tetracyclohexylmalonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines .

Scientific Research Applications

N,N,N’,N’-Tetracyclohexylmalonamide has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology: The compound is studied for its potential as a chelating agent in biological systems.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.

Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetracyclohexylmalonamide involves its ability to form stable complexes with metal ions. The cyclohexyl groups provide steric hindrance, enhancing the stability of these complexes. The compound interacts with molecular targets through coordination bonds, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Properties

Malonamides differ primarily in their substituents, which significantly influence their solubility, stability, and reactivity. Key comparisons include:

N,N'-Dimethylmalonamide (DMMA)

- Structure : Two methyl groups on each amide nitrogen.

- Molecular Formula : C₅H₁₀N₂O₂ .

- Molecular Weight : 130.15 g/mol .

- Properties : Higher water solubility due to smaller, less hydrophobic substituents. Commonly used in organic synthesis and as a polar solvent .

N,N,N',N'-Tetracyclohexylmalonamide (TCHMA)

- Structure : Four cyclohexyl groups on the amide nitrogens.

- Expected Properties :

Research Findings and Data Gaps

Key Studies on Malonamides

Limitations in Current Evidence

- No direct data on TCHMA’s synthesis, toxicity, or performance in the provided evidence.

- Comparisons rely on extrapolation from dimethylmalonamide and structurally related macrocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.